Ethyl 3-fluoropyridine-2-carboxylate

Description

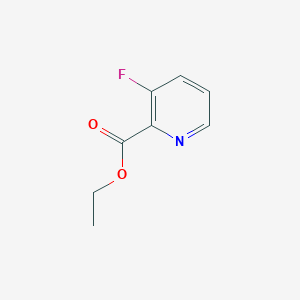

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPHTIQPMLLATO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673276 | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187732-69-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187732-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-fluoropyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoropyridine-2-carboxylate, also known by its synonym ethyl 3-fluoropicolinate, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and better overall pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in drug discovery, and essential safety information.

Core Chemical Properties and Identification

A precise understanding of the fundamental chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1187732-69-9 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.15 g/mol | [1] |

| Synonyms | Ethyl 3-fluoropicolinate | [1] |

| SMILES Code | CCOC(=O)C1=C(F)C=CC=N1 | [1] |

The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of approved pharmaceutical drugs, valued for its ability to engage in critical binding interactions with biological targets. The introduction of a fluorine atom, as seen in this compound, offers several distinct advantages in drug design:

-

Modulation of Basicity: The high electronegativity of the fluorine atom can significantly lower the pKa of the pyridine nitrogen. This modulation of basicity is crucial for optimizing drug-receptor interactions and can reduce off-target effects.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can prolong the in vivo half-life of a drug, leading to improved dosing regimens.[3]

-

Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, thereby enhancing the binding affinity and potency of the drug candidate.[3]

-

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intended biological target.[3]

Synthesis of this compound

Conceptual Synthetic Pathway: Balz-Schiemann Reaction

This approach would logically start from the corresponding 3-aminopyridine-2-carboxylate precursor. The causality behind this choice lies in the reliability of converting an amino group into a diazonium salt, which can then be displaced by a fluoride anion.

Detailed Step-by-Step Conceptual Protocol:

This protocol is a self-validating system, where the successful formation of the intermediate and final product would be confirmed by standard analytical techniques at each stage.

-

Diazotization:

-

Dissolve Ethyl 3-aminopyridine-2-carboxylate in a suitable acidic medium, such as tetrafluoroboric acid (HBF₄) or a solution of hydrogen fluoride in pyridine. The choice of acid is critical as it also serves as the fluoride source.

-

Cool the solution to a low temperature, typically between -10 °C and 0 °C, to ensure the stability of the resulting diazonium salt.

-

Slowly add a solution of sodium nitrite (NaNO₂) dissolved in water. The slow addition is crucial to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

-

Stir the reaction mixture at this low temperature for a sufficient period to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

-

-

Fluorination:

-

Isolate the diazonium salt intermediate by filtration, if it has precipitated.

-

Gently heat the isolated diazonium salt (or the reaction mixture directly) to induce thermal decomposition. This step should be performed with caution as the decomposition can be vigorous. The heat provides the activation energy for the release of nitrogen gas and the substitution of the diazonium group with a fluorine atom.

-

The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and neutralize it with a suitable base, such as sodium bicarbonate or ammonium hydroxide.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with brine to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[4][5] The ester functionality provides a reactive handle for further chemical transformations, such as amidation or reduction, while the fluorinated pyridine core is incorporated into the final drug scaffold.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are often proprietary and found within patent literature, its utility can be inferred from the broader application of fluoropyridine derivatives in drug discovery. For instance, fluoropyridine-based inhibitors of the Factor VIIa/TF complex, which are being investigated as potential antithrombotic drugs, highlight the importance of this structural motif.[6]

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is not readily found, a commercial supplier, BLD Pharm, indicates the availability of analytical data including NMR, HPLC, and LC-MS for their product with CAS number 1187732-69-9.[7] For reference, the expected NMR signals for this compound can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet) and three distinct signals for the protons on the pyridine ring, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹Jcf). The carbonyl carbon of the ester and the carbons of the pyridine ring and the ethyl group would also show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (169.15 g/mol ).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemical reagents. While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for related fluorinated pyridine compounds should be strictly followed.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its strategic use allows for the introduction of a fluorinated pyridine moiety, which can impart beneficial properties to drug candidates, including enhanced metabolic stability and improved binding affinity. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application in research and drug development. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key intermediates like this compound in the medicinal chemist's toolbox is undeniable.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | CAS#:1187732-69-9 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]

- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1187732-69-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-fluoropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-fluoropyridine-2-carboxylate (CAS No. 1187732-69-9), a key heterocyclic building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence molecular interactions, metabolic stability, and bioavailability, making a thorough understanding of its properties essential for rational drug design and synthesis optimization. This document synthesizes available data with established analytical methodologies to provide a practical resource for laboratory professionals.

Molecular Structure and Core Identifiers

This compound, also known as ethyl 3-fluoropicolinate, possesses a pyridine ring substituted with a fluorine atom at the 3-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | Ethyl 3-fluoropicolinate | [1][2] |

| CAS Number | 1187732-69-9 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.15 g/mol | [1][2] |

| Canonical SMILES | CCOC(=O)C1=C(F)C=CC=N1 | [1] |

Key Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available from supplier databases, many values are predicted and await experimental verification.

| Property | Value | Method | Source(s) |

| Physical Form | Liquid | Visual Inspection | |

| Melting Point | Not available | N/A | [2] |

| Boiling Point | 245.3 ± 25.0 °C (Predicted) | Computational | [3] |

| Density | ~1.25 g/cm³ (Predicted) | Computational | [3] |

| pKa (of protonated pyridine) | -0.10 ± 0.0 (Predicted) | Computational | [3] |

| LogP | 1.397 (Predicted) | Computational | [2][3] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and ether. | General Observation | [4] |

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following sections detail robust, step-by-step methodologies for the experimental determination of the core physicochemical properties. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting point is expected.

Causality: This method relies on the principle that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Protocol:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely powder a small amount of the sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Conduct a rapid heating run to approximate the melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination: Distillation Method

The boiling point provides information about the volatility of the compound and is a key physical constant for liquids.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This method directly measures this temperature during a phase transition.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample and Boiling Chips: Place a measured volume of this compound and a few boiling chips into the distillation flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask to bring the liquid to a steady boil.

-

Data Recording: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point. Record the atmospheric pressure at the time of the measurement.

Caption: Workflow for Boiling Point Determination.

pKa Determination: Potentiometric Titration

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, absorption, and receptor binding.

Causality: This method involves the gradual neutralization of the protonated pyridine nitrogen with a standard base. The pKa is the pH at which the concentrations of the protonated (acidic) and neutral (basic) forms are equal, which corresponds to the midpoint of the titration curve's buffer region.

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Initial pH Adjustment: Acidify the solution with a standard acid (e.g., HCl) to ensure the pyridine nitrogen is fully protonated.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

pH Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Caption: Process for pKa Determination via Titration.

Solubility Determination: Gravimetric Method

Solubility data is fundamental for formulation development and understanding the bioavailability of a compound.

Causality: This method determines the concentration of a solute in a saturated solution at a given temperature. The excess solid is equilibrated with the solvent, and the amount of dissolved solid is then quantified by evaporating the solvent and weighing the residue.

Protocol:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Evaporation: Place the aliquot of the saturated solution into a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mg/mL).

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.

-

Pyridine Ring Protons (3H): Three signals in the aromatic region (δ 7.5-8.5 ppm). The fluorine at the 3-position will cause splitting of the adjacent proton signals (H-4 and H-5), and the electron-withdrawing ester group will deshield the H-6 proton, shifting it downfield.

-

Ethyl Group Protons (5H):

-

A quartet for the methylene protons (-OCH₂CH₃) around δ 4.4 ppm, split by the adjacent methyl protons.

-

A triplet for the methyl protons (-OCH₂CH₃) around δ 1.4 ppm, split by the adjacent methylene protons.

-

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons (5C): Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the fluorine (C-3) will show a large one-bond C-F coupling constant. The other pyridine carbons will also exhibit smaller C-F couplings.

-

Ethyl Group Carbons (2C):

-

A signal for the methylene carbon (-OCH₂) around δ 60-65 ppm.

-

A signal for the methyl carbon (-CH₃) around δ 14-16 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption in the region of 1250-1300 cm⁻¹.

-

C-F Stretch: An absorption band in the fingerprint region, typically around 1000-1100 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 169.05).

-

Major Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OCH₂CH₃, M-45), the entire ester group (-COOCH₂CH₃, M-73), and potentially the fluorine atom.

Conclusion and Future Work

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a compound of significant interest in contemporary chemical research. While predicted data offers valuable initial insights, it is imperative that these properties are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear pathway for obtaining this crucial experimental data. The acquisition and publication of comprehensive spectral data (NMR, IR, and MS) for this compound would be a valuable contribution to the scientific community, further enabling its application in the development of novel pharmaceuticals and advanced materials.

References

Ethyl 3-fluoropyridine-2-carboxylate: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast number of pharmaceuticals, offers a versatile template for molecular recognition and interaction with biological targets. When functionalized with fluorine, the resulting fluorinated pyridines exhibit modulated physicochemical and pharmacological properties that can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1]

This guide focuses on a key exemplar of this molecular class: Ethyl 3-fluoropyridine-2-carboxylate (also known as ethyl 3-fluoropicolinate). While not a therapeutic agent in itself, this compound has emerged as a critical building block and intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctional nature—a pyridine core, a fluorine substituent at the 3-position, and an ethyl carboxylate group at the 2-position—provides a rich platform for diverse chemical transformations, making it a valuable tool for drug discovery and development professionals.

This document provides an in-depth exploration of this compound, from the historical context of its chemical class to its synthesis, properties, and applications.

Historical Context: The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into organic molecules has a rich history, with early investigations dating back to the late 19th and early 20th centuries.[2] The Balz-Schiemann reaction, discovered in 1927, provided one of the first reliable methods for introducing fluorine into aromatic rings and remains relevant today.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—were quickly recognized for their potential to profoundly alter the biological activity of molecules.

The development of fluorinated pyridines as a distinct class of compounds gained significant momentum in the mid-20th century, driven by the quest for novel therapeutics. Researchers discovered that the incorporation of fluorine could lead to compounds with enhanced efficacy and selectivity. This is due to several factors, including:

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to a longer in vivo half-life of the drug.

-

Modulation of Basicity: The strongly electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets and its transport properties.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased binding affinity.

-

Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action.

While a specific, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development and commercialization of fluorinated building blocks for the pharmaceutical industry. Its presence in recent patents for complex drug candidates suggests it is a relatively modern and specialized intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1187732-69-9 | |

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| Boiling Point | 245.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.231 g/cm³ (Predicted) | |

| LogP | 1.397 | |

| PSA (Polar Surface Area) | 39.19 Ų | |

| Appearance | Colorless to light yellow liquid or solid |

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the fluorinated pyridine core followed by esterification, or the construction of the pyridine ring with the desired substituents already in place.

Plausible Synthetic Pathway: From 3-Fluoropyridine

A common and logical approach to the synthesis of this compound involves the ortho-lithiation of 3-fluoropyridine followed by carboxylation and subsequent esterification.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of how this compound could be synthesized based on established organometallic and esterification methodologies.

Step 1: Synthesis of 3-Fluoropyridine-2-carboxylic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 3-fluoropyridine (5.0 g, 51.5 mmol).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 22.6 mL, 56.6 mmol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Carboxylation: Crushed dry ice (solid CO₂, approx. 20 g) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of water (50 mL). The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of a white solid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-fluoropyridine-2-carboxylic acid.

Step 2: Esterification to this compound

-

Reaction Setup: A round-bottom flask is charged with 3-fluoropyridine-2-carboxylic acid (5.0 g, 35.4 mmol), absolute ethanol (100 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (100 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its utility is demonstrated in several recent patents for novel therapeutic agents.

-

HCN2 Modulators: In a patent for novel pyridine derivatives as HCN2 (hyperpolarization-activated cyclic nucleotide-gated channel 2) modulators for the treatment of pain, this compound is used as a key starting material.[4] The ethyl ester is likely converted to a hydrazide or another activated species to enable coupling with other fragments of the target molecule.

-

NF-κB Signaling Pathway Inhibitors: A patent describing alkynyl alcohols as inhibitors of the NF-κB signaling pathway, with potential applications in cancer and inflammatory conditions, utilizes this compound in the synthesis of intermediates. In this context, the ester is reacted with an amine to form an amide, demonstrating the utility of the carboxylate group as a handle for further functionalization.

These examples highlight the strategic importance of this compound as a readily functionalizable scaffold for the construction of diverse and complex molecular architectures in the pursuit of new medicines.

Conclusion

This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its specific "discovery" may be intertwined with the broader evolution of synthetic fluorine chemistry, its value to the research and drug development community is clear. Its strategic placement of fluorine and a versatile ester functional group on a pyridine core provides a powerful tool for medicinal chemists. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such well-designed and readily available intermediates is only set to increase.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 3-Fluoropyridine Moiety

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine Derivatives

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, and the 3-fluoropyridine scaffold has emerged as a particularly valuable building block.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the physicochemical and pharmacological profiles of a parent molecule.[2][3] Specifically, incorporating a fluorine atom at the 3-position of a pyridine ring can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the basicity (pKa) of the pyridine nitrogen, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][3] Consequently, 3-fluoropyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and advanced materials, driving sustained demand for robust and versatile synthetic methodologies.[1][4]

This guide provides a comprehensive overview of the core strategies for synthesizing 3-fluoropyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each approach, present field-proven protocols, and offer a comparative analysis to guide the selection of the most appropriate method for a given synthetic challenge.

Classical Approaches: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a foundational method for installing fluorine onto an activated pyridine ring. The reaction's viability hinges on the pyridine ring being sufficiently electron-deficient to facilitate attack by a nucleophilic fluoride source. The pyridine nitrogen atom itself provides some activation, but the presence of strong electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group is typically required for efficient substitution.[2]

Causality and Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway. A fluoride anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups and the ring nitrogen, which stabilizes the intermediate. In the subsequent step, the leaving group is expelled, restoring aromaticity and yielding the fluorinated product.

The choice of leaving group is critical. While halides like chlorine and bromine are commonly used, the nitro group (-NO2) is an exceptionally effective leaving group in SNAr reactions on electron-deficient rings.[2][5] For fluoride sources, anhydrous alkali metal fluorides such as potassium fluoride (KF) or cesium fluoride (CsF) are often employed in polar aprotic solvents like DMSO or DMF, which enhance the "naked" fluoride anion's nucleophilicity.[1]

A powerful variation involves the use of pyridine N-oxides. The N-oxide group strongly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, but its influence can also facilitate substitution at the 3-position, especially when combined with other activating groups.[6][7] Following fluorination, the N-oxide is readily reduced to the target fluoropyridine.

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This protocol is adapted from the work of Tjosaas and Fiksdahl, demonstrating the displacement of a nitro group.[2][5]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add methyl 3-nitropyridine-4-carboxylate (1.0 mmol, 1.0 equiv) and cesium fluoride (CsF) (1.5 mmol, 1.5 equiv).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).

-

Reaction: Heat the reaction mixture to reflux (approx. 190°C) for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or NMR.

-

Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

| Substrate | Fluoride Source | Solvent | Temp. | Time | Yield (%) | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Reflux | 1.5 h | 38% | [2][5] |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25°C | 5 min | 37% | [6] |

Table 1: Comparison of SNAr Conditions for 3-Fluoropyridine Synthesis

Diazotization and Fluorodediazoniation: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for converting an aromatic amine into an aryl fluoride.[8] It has been widely applied to the synthesis of 3-fluoropyridine from 3-aminopyridine.[1] The process involves two main stages: the diazotization of the amine to form a diazonium salt, and the subsequent thermal or photochemical decomposition of this salt to yield the fluoroarene.[9]

Causality and Mechanistic Considerations

The reaction is typically initiated by treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF4) or its salts at low temperatures (0–5°C). This forms the relatively stable 3-pyridinediazonium tetrafluoroborate salt.[9] The thermal decomposition of this isolated salt is believed to proceed through a unimolecular (SN1-type) mechanism involving the loss of dinitrogen gas (N2) to form a highly reactive aryl cation intermediate. This cation then abstracts a fluoride ion from the BF4⁻ counterion to produce 3-fluoropyridine and boron trifluoride (BF3) gas.[8]

A significant drawback of the traditional method is the need to isolate the potentially explosive diazonium salt.[9] Modern innovations focus on improving safety and efficiency, including in situ decomposition, the use of alternative fluoride sources like hexafluorophosphates (PF6⁻), and conducting the reaction in ionic liquids.[8] Hypervalent iodine(III) compounds have also been used to catalyze the reaction under milder conditions (25–60°C).[10]

Experimental Protocol: High-Yield Synthesis of 3-Fluoropyridine

This protocol is based on a patented method designed for improved safety and yield.[11]

-

Diazotization: In a reactor, add 3-aminopyridine (1.0 mol) and 50% fluoroboric acid (HBF4) and stir. Protect the system with a nitrogen atmosphere and cool to -10°C.

-

Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature at -10°C. A water absorbent may be included.

-

Decomposition: After the addition is complete, allow the reaction to warm to 35–40°C and hold for 2–3 hours.

-

Neutralization & Distillation: Adjust the reaction mixture's pH to 8–9 with a suitable base (e.g., NaOH solution). Perform steam distillation, keeping the temperature below 120°C, to isolate the 3-fluoropyridine product.

| Method | Key Reagents | Conditions | Yield | Safety Note | Reference |

| Traditional | 3-Aminopyridine, HBF4, NaNO2 | Isolate salt, then thermal decomp. | ~50% | Diazonium salts can be explosive when dry. | [12] |

| Patented | 3-Aminopyridine, HBF4, NaNO2 | In situ decomp. at 35-40°C | High | Avoids isolation of hazardous intermediate. | [11] |

| Catalytic | Diazonium Salt, I(III) catalyst | 25-60°C | Good | Milder conditions, broader scope. | [10] |

Table 2: Comparison of Balz-Schiemann Reaction Variants

Modern Strategies I: Direct C-H Fluorination

Directly converting a C-H bond to a C-F bond represents the most atom-economical approach to fluorination. While C-H fluorination of electron-rich aromatics is well-established, achieving regioselective fluorination on electron-deficient pyridine rings, especially at the C3 (meta) position, has been a significant challenge.[13] Recent advances have provided innovative solutions to this problem.

Causality and Mechanistic Considerations: Overcoming Regioselectivity Challenges

Direct electrophilic attack on the pyridine ring is difficult due to the ring's electron-deficient nature. Furthermore, such reactions, when they do occur, often favor the C2 (ortho) position, mirroring the classic Chichibabin amination reaction.[14][15] To achieve C3 selectivity, strategies that temporarily alter the electronic properties of the pyridine ring are employed.

-

The Zincke Imine Strategy: This approach involves reacting the pyridine with a Zincke salt (e.g., 2,4-dinitrochlorobenzene) to open the ring into a Zincke imine intermediate. This linear, electron-rich intermediate then undergoes a regioselective C-F bond formation with an electrophilic fluorinating reagent like Selectfluor. A subsequent ring-closing step, often promoted by an amine, regenerates the aromatic pyridine ring, now bearing a fluorine atom at the C3 position.[16] This method is particularly valuable for the late-stage fluorination of complex molecules.[16]

-

Temporary Dearomatization: Another strategy involves a formal [4+2] cycloaddition to temporarily dearomatize the pyridine ring, forming an intermediate like an oxazinopyridine.[13] In this non-aromatic state, the electronic character of the C-H bonds is altered, allowing for a highly selective electrophilic fluorination at the C3 position using Selectfluor. The 3-fluorinated dearomatized intermediate is then rearomatized under mild conditions to yield the final product.[13]

Modern Strategies II: Convergent Ring-Forming Syntheses

Instead of modifying a pre-existing pyridine, convergent strategies construct the 3-fluoropyridine core from smaller, fluorine-containing fragments. These methods offer excellent control over substituent placement and are particularly powerful for creating highly substituted derivatives.

Causality and Mechanistic Considerations: Photoredox-Mediated Cyclization

A notable example is the one-pot synthesis of 3-fluoropyridines from two different ketone precursors via a photoredox-mediated coupling.[3][17] The key steps are:

-

Radical Generation: A photocatalyst (e.g., fac-Ir(ppy)3) is excited by visible light (blue LEDs) and reduces an α,α-difluoro-β-iodoketone. This generates an α,α-difluoro-β-keto radical.

-

C-C Bond Formation: The generated radical adds to a silyl enol ether (derived from a second ketone).

-

Oxidation and Condensation: The resulting radical intermediate is oxidized to form a 1,5-dicarbonyl compound. This intermediate is not isolated but is directly treated with an ammonia source (e.g., ammonium acetate) at elevated temperature, which drives a condensation and cyclization cascade to form the aromatic 3-fluoropyridine ring.[17]

This method is powerful because it assembles a complex, functionalized heterocyclic system from simple, readily available ketone starting materials in a single pot.[3]

Experimental Protocol: One-Pot Photoredox Synthesis of 3-Fluoropyridines

This protocol is adapted from the work of Dilman and coworkers.[3][18]

-

Setup: In a reaction vessel, combine the α,α-difluoro-β-iodoketone (1.0 equiv), the silyl enol ether (1.5 equiv), fac-Ir(ppy)3 (1-2 mol%), and triphenylphosphine (10 mol%) in anhydrous dimethylformamide (DMF).

-

Irradiation: Irradiate the mixture with a blue LED strip for 15 hours, maintaining the temperature with a cooling fan or water bath.

-

Condensation: After irradiation, add ammonium acetate (6.0 equiv) to the vessel. Heat the mixture to 120°C and stir for 3 hours.

-

Workup and Purification: Cool the reaction to room temperature and evaporate the DMF under reduced pressure. Purify the resulting residue by silica gel flash chromatography to obtain the 3-fluoropyridine product.

| α,α-difluoro-β-iodoketone | Silyl Enol Ether | Solvent | Time | Yield (%) | Reference |

| Aryl/Alkyl Substituted | Aryl/Alkyl Substituted | DMF | 15h (photo) + 3h (thermal) | 41-99% | [3][17] |

Table 3: Scope of the Photoredox-Mediated Synthesis

Conclusion and Outlook

The synthesis of 3-fluoropyridine derivatives has evolved significantly from classical methods to highly sophisticated modern strategies. While traditional approaches like the Balz-Schiemann reaction and SNAr remain workhorses in chemical synthesis, they often require harsh conditions or pre-functionalized substrates. The advent of direct C-H fluorination and convergent, transition-metal-catalyzed ring-forming reactions has opened new avenues for the efficient and selective construction of these valuable motifs.

For the practicing chemist, the choice of synthetic route will depend on factors such as starting material availability, desired substitution pattern, functional group tolerance, and scalability. The methods outlined in this guide—from the displacement of a nitro group in an SNAr reaction to the elegant assembly of the ring via photoredox catalysis—provide a robust toolkit for accessing a diverse array of 3-fluoropyridine derivatives, thereby empowering the continued development of next-generation pharmaceuticals and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Fluoropyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity 3-Fluoropyridine for Research & Industrial Use [pipzine-chem.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 9. scientificupdate.com [scientificupdate.com]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers [organic-chemistry.org]

- 18. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations on Ethyl 3-fluoropyridine-2-carboxylate: A Computational Approach to Molecular Properties

An In-depth Technical Guide

Executive Summary: This guide provides a comprehensive theoretical analysis of Ethyl 3-fluoropyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), we explore its fundamental structural, vibrational, electronic, and nonlinear optical properties. The study outlines the optimized molecular geometry, predicts spectroscopic signatures (FT-IR, FT-Raman, NMR), and delves into the electronic landscape through frontier molecular orbital (FMO) and molecular electrostatic potential (MEP) analyses. The insights generated serve as a foundational dataset for researchers, aiding in the rational design of novel derivatives and predicting the molecule's behavior in various chemical environments.

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine atoms and carboxylate groups onto the pyridine ring can profoundly modulate a molecule's physicochemical and biological properties. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability. The ester functionality provides a handle for further chemical modification and can influence solubility and reactivity.

This compound (E3FP2C) combines these key features. Its structural analogues are explored for various applications, making a detailed understanding of its intrinsic properties crucial for future development efforts.[1][2] Theoretical and computational studies provide a powerful, non-destructive means to elucidate molecular characteristics at the atomic level, offering predictive insights that can guide and accelerate experimental research.[3] This guide employs a well-established computational methodology to build a detailed profile of E3FP2C, providing a robust theoretical framework for scientists in drug discovery and materials development.

Computational Methodology: The DFT Approach

The choice of computational method is critical for balancing accuracy with efficiency. For organic molecules of this size, Density Functional Theory (DFT) has proven to be a reliable and widely adopted method for predicting molecular properties.[4][5]

Software and Functional

All quantum chemical calculations presented herein were performed using the Gaussian suite of programs.[4] The theoretical framework is built upon the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional is renowned for its excellent performance in calculating the geometric, vibrational, and electronic properties of organic compounds.[6][7]

Basis Set Selection

The 6-311++G(d,p) basis set was selected for all calculations. This triple-zeta basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions ('++') is essential for accurately describing lone pairs and anions, while the polarization functions ('d,p') account for the non-spherical nature of electron density in chemical bonds, which is critical for accurate geometry and frequency calculations.[5][6]

Protocol for Analysis

-

Geometry Optimization: The molecular structure of E3FP2C was optimized without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Vibrational Frequencies: Harmonic vibrational frequencies were calculated to simulate the FT-IR and FT-Raman spectra. Due to the known systematic overestimation by DFT methods, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.[6]

-

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be directly compared to experimental findings.[4]

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were derived from the optimized structure to analyze the molecule's electronic transitions and reactivity.[8]

-

Nonlinear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to assess the molecule's potential for NLO applications.[9][10]

Caption: Computational workflow for theoretical analysis.

Results and Discussion

Optimized Molecular Geometry

The optimization process yields the most stable three-dimensional arrangement of the atoms. The resulting structure reveals a nearly planar pyridine ring, as expected. The ethyl carboxylate group exhibits conformational flexibility, and the minimum energy structure is the one that minimizes steric hindrance.

Caption: Optimized molecular structure of E3FP2C.

Selected geometric parameters calculated at the B3LYP/6-311++G(d,p) level are presented below. The C-C and C-N bond lengths within the pyridine ring are consistent with aromatic character, showing values intermediate between single and double bonds.[4] The C-F bond length is typical for an aryl fluoride. The carbonyl C=O bond is shorter than the C-O single bonds, as expected.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-C3 | 1.405 | N1-C2-C3 | 122.5 |

| C3-C4 | 1.388 | C2-C3-C4 | 118.0 |

| C4-C5 | 1.391 | C3-C4-C5 | 119.2 |

| C5-C6 | 1.385 | C2-N1-C6 | 117.3 |

| N1-C2 | 1.341 | C2-C3-F7 | 118.1 |

| C3-F7 | 1.352 | N1-C2-C8 | 116.8 |

| C2-C8 | 1.509 | O9-C8-O10 | 124.5 |

| C8=O9 | 1.210 | C8-O10-C11 | 116.0 |

| C8-O10 | 1.355 | | |

Vibrational Analysis

The calculated vibrational spectrum provides a fingerprint of the molecule, allowing for the assignment of bands observed in experimental FT-IR and FT-Raman spectra. The most characteristic vibrations are summarized in Table 2. The C=O stretching vibration of the ester group is predicted to be one of the most intense bands in the IR spectrum.[11] The C-F stretching and pyridine ring vibrations are also key diagnostic peaks.[7] Comparing these theoretical wavenumbers with experimental data can validate the computational model.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹, Scaled) | Assignment | Description |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~2980-2900 | ν(C-H) | Aliphatic C-H stretching (ethyl) |

| ~1735 | ν(C=O) | Carbonyl stretching |

| ~1600-1450 | ν(C=C), ν(C=N) | Pyridine ring stretching modes |

| ~1250 | ν(C-F) | C-F stretching |

| ~1200-1100 | ν(C-O) | Ester C-O stretching |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.[12] A large gap implies high kinetic stability and low chemical reactivity.[12]

The HOMO is primarily localized over the pyridine ring, while the LUMO is distributed across the π-system including the carbonyl group. This indicates that the lowest energy electronic transition involves a π → π* charge transfer from the ring towards the electron-withdrawing carboxylate group.

Caption: HOMO-LUMO energy gap diagram.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -7.02 | Electron-donating capacity |

| E(LUMO) | -1.51 | Electron-accepting capacity |

| Energy Gap (ΔE) | 5.51 | Chemical reactivity/stability |

| Ionization Potential (I) | 7.02 | Energy to remove an electron |

| Electron Affinity (A) | 1.51 | Energy released when adding an electron |

| Chemical Hardness (η) | 2.75 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.26 | Electron-attracting power |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In E3FP2C, these are located around the nitrogen atom of the pyridine ring and the carbonyl oxygen, which possess lone pairs of electrons.[8]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are found around the hydrogen atoms.

-

Green Regions (Neutral Potential): Represent areas of neutral potential.

The MEP surface confirms that the most likely sites for protonation or coordination with electrophiles are the nitrogen and carbonyl oxygen atoms.

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are candidates for NLO materials, which have applications in optical communications and data storage.[9][13] The presence of an electron-donating pyridine ring and an electron-withdrawing ester group creates an intramolecular charge transfer system, which is a prerequisite for NLO activity. The calculated NLO parameters are compared with urea, a standard reference material.

Table 4: Calculated NLO Properties

| Property | E3FP2C | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) [Debye] | 3.85 | 1.37 |

| Mean Polarizability (α) [esu] | 1.5 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability (β₀) [esu] | 4.2 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

The calculated first hyperpolarizability (β₀) of E3FP2C is significantly larger than that of urea, suggesting that the molecule possesses a noteworthy NLO response. This enhancement is attributed to the asymmetric charge distribution induced by the fluorine and ester substituents on the pyridine core.

Conclusion

This theoretical investigation, conducted using DFT at the B3LYP/6-311++G(d,p) level, provides a detailed and multi-faceted analysis of this compound. The key findings are:

-

The optimized geometry reveals a stable, near-planar structure with bond lengths and angles consistent with established chemical principles.

-

The predicted vibrational spectra offer key diagnostic frequencies, including a strong C=O stretch around 1735 cm⁻¹, which can aid in experimental characterization.

-

The HOMO-LUMO analysis indicates a significant energy gap of approximately 5.51 eV, suggesting good kinetic stability. The nature of the frontier orbitals points to a π → π* intramolecular charge transfer upon electronic excitation.

-

The MEP map identifies the pyridine nitrogen and carbonyl oxygen as the primary sites for electrophilic interaction.

-

The molecule is predicted to have a substantial nonlinear optical response, with a first hyperpolarizability significantly greater than that of urea.

The comprehensive dataset and analysis presented in this guide serve as a valuable resource for researchers, providing a solid theoretical foundation to support the experimental synthesis, characterization, and application of this compound and its derivatives in various scientific fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. mdpi.com [mdpi.com]

- 10. ymerdigital.com [ymerdigital.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

quantum chemical calculations for fluorinated pyridines

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Pyridines

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Unique Role of Fluorine in Pyridine Chemistry

Fluorinated pyridines represent a cornerstone in modern medicinal chemistry and materials science. The strategic introduction of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinities. These modifications, however, also introduce significant complexity into the electronic structure, making experimental characterization challenging. Quantum chemical calculations have, therefore, become an indispensable tool for rationally designing and understanding these molecules. This guide provides a comprehensive overview of the theoretical and practical aspects of applying quantum chemistry to the study of fluorinated pyridines, with a focus on methodologies relevant to drug development professionals.

Part 1: Theoretical Foundations for Accurate Predictions

The choice of a computational method is paramount for obtaining reliable results. For fluorinated pyridines, the high electronegativity of fluorine and its potential for engaging in non-covalent interactions necessitate a careful selection of theoretical frameworks.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT offers a favorable balance between computational cost and accuracy, making it the most widely used method for systems of this size. The selection of the functional and basis set is critical.

-

Functionals: For fluorinated pyridines, hybrid functionals such as B3LYP and M06-2X are often recommended. B3LYP is a versatile functional suitable for a wide range of applications, including geometry optimizations and frequency calculations. The M06-2X functional, with its enhanced description of non-covalent interactions, is particularly well-suited for studying intermolecular complexes and systems where halogen bonding is significant.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) , and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ , are commonly employed. The inclusion of diffuse functions (+) is crucial for accurately describing the lone pairs on fluorine and nitrogen, while polarization functions (d,p) are essential for capturing the anisotropic nature of the electron density around these atoms.

Wavefunction-Based Methods: For High-Accuracy Benchmarks

While computationally more demanding, wavefunction-based methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) serve as the gold standard for accuracy. These methods are often used to benchmark DFT results for smaller, representative systems before applying DFT to larger molecules. CCSD(T) is particularly renowned for its ability to provide highly accurate descriptions of non-covalent interactions.

Part 2: Practical Computational Workflows

This section outlines detailed protocols for common computational tasks involving fluorinated pyridines.

Geometry Optimization and Vibrational Analysis

A prerequisite for any further analysis is obtaining the equilibrium geometry of the molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Input Structure: Build an initial 3D structure of the fluorinated pyridine using a molecular editor.

-

Method Selection: Choose a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq).

-

Verification: Confirm that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies. The output of the frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

Diagram 1: Geometry Optimization Workflow

Caption: Workflow for obtaining the equilibrium geometry and vibrational frequencies.

Probing Electronic Structure and Reactivity

Understanding the electronic properties of fluorinated pyridines is key to predicting their reactivity and interactions.

2.2.1 Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red) indicate electron-rich areas, while positive potential (blue) signifies electron-poor regions. For fluorinated pyridines, the nitrogen atom typically exhibits a region of negative potential, while the fluorine atoms can induce positive potential on adjacent carbon atoms.

2.2.2 Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Comparison of Computational Parameters for Electronic Structure Analysis

| Property | Recommended Method | Basis Set | Key Insights |

| MEP | B3LYP | 6-311+G(d,p) | Visualization of electrophilic and nucleophilic sites. |

| FMOs | B3LYP or M06-2X | 6-311+G(d,p) | Reactivity, kinetic stability, and electronic transitions. |

Simulating Spectroscopic Properties

Computational spectroscopy is a valuable tool for interpreting experimental data and predicting the spectra of novel compounds.

2.3.1 NMR Spectroscopy

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for this purpose.

Protocol 2: NMR Chemical Shift Prediction

-

Optimized Geometry: Start with the optimized geometry obtained from Protocol 1.

-

Method Selection: Use a reliable method such as mPW1PW91/6-311+G(2d,p) or B3LYP with a suitable basis set.

-

Calculation Type: Perform a GIAO NMR calculation.

-

Reference Correction: The calculated absolute shieldings must be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).

2.3.2 Infrared (IR) Spectroscopy

The vibrational frequencies and intensities obtained from the frequency calculation in Protocol 1 can be used to generate a theoretical IR spectrum. This can be invaluable for identifying characteristic vibrational modes associated with C-F bonds.

Part 3: Applications in Drug Discovery

The computational methods described above have direct applications in the rational design of fluorinated pyridine-containing drug candidates.

Understanding Drug-Target Interactions

Quantum chemical calculations can provide detailed insights into the nature and strength of interactions between a fluorinated pyridine ligand and its protein target. For example, the ability of fluorine to participate in halogen bonding and other non-covalent interactions can be quantified using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by performing high-level energy decomposition analysis.

Diagram 2: Drug Discovery Application Workflow

Methodological & Application

Application Note & Detailed Protocol: A Validated Synthesis of Ethyl 3-fluoropyridine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-fluoropyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. The strategic introduction of a fluorine atom at the 3-position of the pyridine ring can significantly modulate a molecule's physicochemical properties, including basicity (pKa), metabolic stability, and binding affinity to biological targets.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed to be both robust and reproducible in a standard laboratory setting. We will detail a synthesis pathway centered on the Balz-Schiemann reaction, a classic and reliable method for the regioselective introduction of fluorine onto an aromatic ring. The narrative explains the causality behind critical experimental choices, provides quantitative data in structured tables, and includes a visual workflow to ensure clarity and successful execution.

Introduction and Strategic Rationale

The synthesis of fluorinated heterocycles is a cornerstone of modern pharmaceutical development.[2] Specifically, 3-fluoropyridine derivatives are sought-after motifs. However, their preparation can be challenging due to the electron-deficient nature of the pyridine ring, which complicates certain transformations.[3] While various methods exist, including nucleophilic aromatic substitution (SNAr) and modern C-H activation techniques, the Balz-Schiemann reaction remains a highly effective and predictable strategy.[2][4][5]

This protocol starts from the readily available precursor, Ethyl 3-aminopyridine-2-carboxylate. The core of the synthesis involves two key transformations:

-

Diazotization: The conversion of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite).

-

Fluorination: The thermal decomposition of the isolated diazonium tetrafluoroborate salt, which substitutes the diazonium group with fluorine.

This pathway is chosen for its high regioselectivity—the fluorine atom is installed precisely where the amino group was located—and the relatively straightforward purification of the intermediate salt, which often precipitates from the reaction medium.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of this compound via Balz-Schiemann Reaction

Starting Material: Ethyl 3-aminopyridine-2-carboxylate

Step 1: Diazotization with NaNO₂, HBF₄

Intermediate: Ethyl 3-(tetrafluoroboratodiazo)pyridine-2-carboxylate

Step 2: Thermal Decomposition (Fluorodediazonation)

Final Product: this compound

The reaction proceeds via the formation of an aromatic diazonium cation from the precursor amine. In the presence of tetrafluoroboric acid (HBF₄), this cation pairs with the tetrafluoroborate anion (BF₄⁻) to form a salt. This salt is typically stable enough to be isolated. Gentle heating of this salt causes the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), with a fluoride ion from the counterion acting as a nucleophile to form the stable C-F bond on the pyridine ring.

Detailed Experimental Protocol

Safety First: This protocol involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Diazotization of Ethyl 3-aminopyridine-2-carboxylate

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Ethyl 3-aminopyridine-2-carboxylate (1.0 eq).

-

Acidification: Add tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O, 3.0 eq) to the flask. Stir the mixture and cool it to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite, as diazonium salts are thermally unstable.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of deionized water and add it to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred, cooled reaction mixture over approximately 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Precipitation of Intermediate: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 60 minutes. A precipitate of the diazonium tetrafluoroborate salt should form.

-

Isolation: Isolate the precipitated salt by vacuum filtration. Wash the solid with a small amount of ice-cold water, followed by a wash with cold diethyl ether to aid in drying. Dry the isolated salt under vacuum at room temperature. Caution: Do not use high heat. While more stable than other diazonium salts, this intermediate is still potentially explosive when completely dry and subjected to heat or shock. It is often used directly in the next step while slightly damp.

Step 2: Thermal Decomposition to this compound

-

Decomposition: Place the dried or damp diazonium salt in a round-bottom flask. Gently heat the solid using an oil bath. The decomposition typically begins around 100-120 °C and is accompanied by the vigorous evolution of gas (N₂ and BF₃). The heating should be gradual and controlled. Perform this step with extreme care in a fume hood.

-

Reaction Completion: Once the gas evolution ceases, the reaction is complete. The crude product will remain in the flask as a dark oil or solid.

-

Work-up: Allow the flask to cool to room temperature. Add ethyl acetate to dissolve the residue. Carefully pour the solution into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Presentation: Reagents and Reaction Parameters

Table 1: Reagent Specifications (for a 10g Scale Reaction)

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Quantity | Moles (eq) |

| Ethyl 3-aminopyridine-2-carboxylate | C₈H₁₀N₂O₂ | 166.18 | >97% | 10.0 g | 0.060 (1.0) |

| Tetrafluoroboric Acid | HBF₄ | 87.81 | 48 wt% in H₂O | 34.5 mL | 0.180 (3.0) |

| Sodium Nitrite | NaNO₂ | 69.00 | >98% | 4.57 g | 0.066 (1.1) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | ~400 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | ~150 mL | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | As needed | - |

Table 2: Key Experimental Parameters

| Parameter | Value / Condition | Rationale |

| Diazotization Temperature | 0–5 °C | Prevents premature decomposition of the unstable diazonium salt. |

| Diazotization Time | 1.5–2 hours | Ensures complete formation of the diazonium salt. |

| Decomposition Temperature | 100–120 °C | Provides sufficient thermal energy for fluorodediazonation. |

| Purification Method | Flash Chromatography | Removes unreacted starting material and byproducts. |

| Expected Yield | 40–60% | Typical range for Balz-Schiemann reactions. |

| Final Product Appearance | Light yellow oil or low-melting solid | As reported for this compound.[6][7] |

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques: